molecular formula C15H17FN2O2S B2982037 N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide CAS No. 920205-31-8

N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide

Cat. No.: B2982037
CAS No.: 920205-31-8
M. Wt: 308.37
InChI Key: OGNPUGXRINWATQ-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide (CAS 920205-31-8) is a synthetic small molecule with a molecular formula of C15H17FN2O2S and a molecular weight of 308.4 g/mol . Its structure incorporates a 6-fluorobenzo[d]thiazole core, a motif frequently explored in medicinal chemistry for its diverse biological activities, linked to a tetrahydrofuran-methylpropionamide group . The presence of the benzo[d]thiazole scaffold suggests potential for investigation in various biochemical pathways. Researchers may find value in this compound as a key intermediate or as a candidate for high-throughput screening in drug discovery campaigns. While specific biological data for this exact molecule is limited in public sources, related compounds containing the benzo[d]thiazole group have been identified as glucokinase activators in patent literature, indicating a potential research context in metabolic diseases such as type 2 diabetes mellitus . The structural features of this compound make it a valuable building block for further chemical functionalization and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2S/c1-2-14(19)18(9-11-4-3-7-20-11)15-17-12-6-5-10(16)8-13(12)21-15/h5-6,8,11H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNPUGXRINWATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1CCCO1)C2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₈FN₂O₂S
  • Molecular Weight : 348.41 g/mol
  • CAS Number : 920163-94-6

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that this compound may exert its effects through:

  • Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay .
  • Induction of Apoptosis : The compound has been associated with promoting apoptosis in cancer cells, as evidenced by flow cytometry analysis which demonstrates increased apoptotic cell populations following treatment .
  • Anti-inflammatory Effects : The expression levels of inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in treated macrophage cells, indicating potential anti-inflammatory activity .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, contributing to its anticancer properties .

Biological Activity Data

Activity TypeCell Line/ModelResultReference
Cell ProliferationA431 (Carcinoma)Significant inhibition
Apoptosis InductionA549 (Lung Cancer)Increased apoptotic cells
Anti-inflammatoryRAW264.7 (Macrophages)Decreased IL-6 and TNF-α levels
Cell Cycle AnalysisA431, A549Arrest at G1/S phase

Case Studies and Research Findings

  • Dual Action Against Cancer and Inflammation : A study synthesized a series of benzothiazole derivatives, including the target compound, which exhibited both anti-cancer and anti-inflammatory properties. The lead compound demonstrated significant effects on reducing tumor cell proliferation and inflammatory cytokine production in vitro .
  • Structure-Activity Relationship (SAR) : Research into the SAR of benzothiazole derivatives highlighted that modifications at specific positions on the benzothiazole ring could enhance biological activity. This suggests that this compound may be optimized for improved efficacy through structural modifications .
  • In Vivo Studies : Although most studies focus on in vitro evaluations, preliminary in vivo studies suggest that compounds with similar structures can effectively reduce tumor growth in animal models, warranting further investigation into the pharmacokinetics and therapeutic windows of this compound .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide":

  • Synthesis and Characterization:
  • The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)benzimidamide (3d) is documented, with its creation resulting in a yellow solid . Spectroscopic data, including 1H NMR (400 MHz, CDCl3), is available for its characterization .
  • Benzothiazole Derivatives and Biological Activity:
  • Benzothiazoles, which include N-(6-fluorobenzo[d]thiazol-2-yl) derivatives, have been studied for their synthesis and biological activities . Many synthesized benzothiazoles have shown an ability to inhibit the human cyclooxygenase-2 enzyme (COX-2) .
  • Antimicrobial Activity:
  • Schiff bases, related to pyrazole derivatives, have demonstrated significant antimicrobial activity against various bacteria and fungi, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger .
  • Antifungal Activity:
  • Certain pyrazole-4-carboxamides have exhibited moderate to excellent activity against phytopathogenic fungi . N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) displayed higher antifungal activity compared to boscalid .

Comparison with Similar Compounds

GB32 and GB33 ()

These compounds share the N-(6-fluorobenzo[d]thiazol-2-yl)acetamide core but differ in substituents:

  • GB32 : Contains a 4-methylbenzylidene-thiazolidinedione group.
    • Molecular weight: 427.47 g/mol
    • Melting point: 274–275°C
    • HPLC purity: 95.94%
  • GB33 : Features a 4-chlorobenzylidene-thiazolidinedione group.
    • Molecular weight: 447.89 g/mol
    • Melting point: 290–292°C
    • HPLC purity: 95.97%

Key Differences :

  • The chloro substituent in GB33 increases molecular weight and melting point compared to GB32, likely due to enhanced intermolecular interactions.
  • Both exhibit >95% HPLC purity, suggesting robust synthetic protocols for fluorinated benzothiazoles .

Compound 4m ()

  • Structure: N-(6-fluorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide.
  • Properties :
    • Melting point: 254.3°C
    • HPLC purity: 93.4%
    • Yield: 79.12%

Comparison :

Propionamide Derivatives with Heterocyclic Moieties

(R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide ()

  • Structure: Propionamide linked to a tetrahydrobenzothiazole ring with an amino group.
  • Key Feature : Stereospecific (R)-configuration, which may influence receptor binding.

Comparison :

Compound 21 ()

  • Structure : 3-(4-Trimethylsiloxypiperidin-1-yl)-N-(thiazol-2-yl)-propionamide.
  • Activity : 57.2% carrageenin-induced edema inhibition at 0.2 mmol/kg.

Comparison :

  • The trimethylsiloxy group enhances lipophilicity, whereas the THF methyl group in the target compound may balance lipophilicity and aqueous solubility .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Melting Point (°C) HPLC Purity (%) Key Substituent
Target Compound* ~350 (estimated) N/A N/A THF methyl, 6-fluoro
GB32 427.47 274–275 95.94 4-methylbenzylidene
GB33 447.89 290–292 95.97 4-chlorobenzylidene
Compound 4m ~450 (estimated) 254.3 93.4 Phenyl-isoquinoline
(R)-Propionamide ~250 (estimated) N/A N/A Tetrahydrobenzothiazole, amino

*Estimated based on structural analogs.

Trends :

  • Fluorination (as in GB32/GB33) correlates with higher melting points and purity, likely due to stable crystalline packing.
  • Bulky substituents (e.g., isoquinoline in 4m) reduce purity and yield compared to smaller groups like THF methyl .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via acylation of the thiazole-2-amine intermediate. For example, reacting 6-fluorobenzo[d]thiazol-2-amine with tetrahydrofuran-2-ylmethylamine, followed by propionylation using propionyl chloride in anhydrous pyridine. Key steps include:

  • Intermediate preparation : Diazonium salt coupling (e.g., Meerwein reaction) for thiazole ring formation .
  • Acylation : Use of propionyl chloride under ice-cooled conditions (0–5°C) to minimize side reactions .
    • Yield Optimization : Reflux in acetonitrile (1–3 min) for cyclization improves efficiency . Typical yields range from 57% to 75% for analogous thiazole-propionamides .

Q. How is the structural integrity of the compound validated, and what analytical techniques are critical?

  • Methodology :

  • 1H/13C NMR : Confirm substituent positions (e.g., fluorobenzothiazole protons at δ 7.2–8.1 ppm; tetrahydrofuran methylene protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z ~335–350 for similar propionamides) .
  • Elemental Analysis : Ensure purity (>95%) by matching calculated vs. experimental C/H/N/S values .

Advanced Research Questions

Q. How does the fluorobenzo[d]thiazole moiety influence bioactivity compared to non-fluorinated analogs?

  • Experimental Design :

  • Comparative Studies : Synthesize analogs with Cl, Br, or H substituents at the 6-position of the benzothiazole.
  • Biological Assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and antimicrobial activity (MIC against S. aureus and E. coli). Fluorinated derivatives often show enhanced membrane permeability and metabolic stability .
    • Data Contradictions : Some fluorinated thiazoles exhibit reduced activity due to steric hindrance; iterative SAR studies (e.g., varying tetrahydrofuran substituents) are recommended .

Q. What strategies resolve discrepancies in solubility and stability data for this compound?

  • Methodological Approach :

  • Solubility Profiling : Use DMSO for stock solutions (50 mM) and dilute in PBS (pH 7.4) for assays. Poor aqueous solubility (<0.1 mg/mL) is common; consider PEG-400 or cyclodextrin complexes .
  • Stability Testing : HPLC monitoring under physiological conditions (37°C, 24 hrs) to detect hydrolysis of the propionamide bond. Stability issues may require prodrug modifications .

Q. How can computational modeling predict binding interactions with biological targets (e.g., kinases or GPCRs)?

  • Protocol :

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3QAK for kinases). The tetrahydrofuran group may occupy hydrophobic pockets, while the fluorobenzothiazole engages π-π stacking .
  • MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER). Validate with experimental IC50 values from kinase inhibition assays .

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